1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1S,2R)-
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Overview
Description
1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1S,2R)- is a complex organic compound with the molecular formula C17H17N3O2 and a molecular weight of 295.341 . This compound features a triazole ring, two phenyl groups, and a propanediol backbone, making it a molecule of interest in various scientific fields.
Preparation Methods
The synthesis of 1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1S,2R)- involves multiple steps, typically starting with the formation of the triazole ring, followed by the attachment of the phenyl groups and the propanediol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1S,2R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1S,2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and phenyl-substituted propanediols. What sets 1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1S,2R)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-
- 1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1R,2S)-
- 1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1S,2S)- .
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
107659-44-9 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(1S,2R)-3-imidazol-1-yl-1,2-diphenylpropane-1,2-diol |
InChI |
InChI=1S/C18H18N2O2/c21-17(15-7-3-1-4-8-15)18(22,13-20-12-11-19-14-20)16-9-5-2-6-10-16/h1-12,14,17,21-22H,13H2/t17-,18-/m0/s1 |
InChI Key |
CAKMWGWVLRCTHJ-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@](CN2C=CN=C2)(C3=CC=CC=C3)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CN2C=CN=C2)(C3=CC=CC=C3)O)O |
Origin of Product |
United States |
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